molecular formula C₂₀H₂₁N₃O₆ B1146369 Balsalazide Isopropyl Ester CAS No. 1346606-13-0

Balsalazide Isopropyl Ester

Numéro de catalogue: B1146369
Numéro CAS: 1346606-13-0
Poids moléculaire: 399.4
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Applications De Recherche Scientifique

Clinical Applications in Ulcerative Colitis

Balsalazide is predominantly used for the management of mild to moderate ulcerative colitis. Clinical studies have demonstrated its efficacy and safety profile in various patient populations.

  • Efficacy in Pediatric Patients : A double-blind study involving pediatric patients aged 5 to 17 years showed that balsalazide significantly improved clinical symptoms of ulcerative colitis. Patients receiving higher doses (6.75 g/day) exhibited a clinical improvement rate of 45%, compared to 37% for those on lower doses (2.25 g/day) after an 8-week treatment period . Histological improvements were also noted, with 50% of patients on the higher dose achieving better histologic grades.
  • Comparison with Mesalamine : In another study comparing balsalazide with mesalamine, results indicated that balsalazide was more effective in achieving symptomatic remission at various intervals (e.g., 88% vs. 57% after 12 weeks) and had a better tolerance profile . Patients taking balsalazide reported fewer adverse events compared to those on mesalamine.

Pharmacokinetics and Mechanism of Action

Balsalazide is characterized by its unique pharmacokinetic properties. It is enzymatically cleaved in the colon by bacterial azoreduction to release mesalamine, which is responsible for its anti-inflammatory effects.

  • Pharmacokinetics : Studies have shown that balsalazide has low systemic exposure due to its targeted release mechanism. The pharmacokinetic profile indicates significant inter-subject variability but generally supports effective delivery to the colon . The metabolites produced from balsalazide include N-acetyl-5-aminosalicylic acid and 4-aminobenzoyl-beta-alanine, which also contribute to its therapeutic effects .

Formulations and Delivery Methods

The formulation of balsalazide has evolved to enhance patient compliance and therapeutic outcomes.

  • Oral Administration : Balsalazide is available in capsule form, typically administered at doses ranging from 6 g to 6.75 g per day . New formulations aim to improve solubility and reduce side effects while maintaining efficacy.
  • Innovative Delivery Systems : Research has explored various delivery methods for balsalazide, including injectable forms and emulsifiable pastes, aimed at enhancing absorption and minimizing gastrointestinal degradation .

Table: Summary of Key Clinical Studies on Balsalazide

Study ReferencePopulationTreatment DurationEfficacy OutcomeAdverse Events
Pediatric (5-17 years)8 weeks45% clinical improvement (6.75 g/day)Headache, abdominal pain
Adults with UC12 weeks88% remission (balsalazide vs. 57% mesalamine)Fewer adverse events in balsalazide group
Healthy adultsPharmacokinetic studyHigh colon delivery efficiencyNot specified

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Balsalazide Isopropyl Ester typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of catalysts, and purification techniques, would apply.

Analyse Des Réactions Chimiques

Types of Reactions

Balsalazide Isopropyl Ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce aromatic amines .

Comparaison Avec Des Composés Similaires

Similar Compounds

Uniqueness

Balsalazide Isopropyl Ester is unique due to its specific structural features, such as the isopropoxy group and the azo linkage, which confer distinct chemical and biological properties .

Activité Biologique

Balsalazide Isopropyl Ester (BIE) is a prodrug that plays a significant role in the treatment of inflammatory bowel diseases, particularly ulcerative colitis (UC). This compound is designed to be activated in the colon, where it is enzymatically cleaved to release mesalamine (5-aminosalicylic acid), the active therapeutic agent. This article explores the biological activity of this compound, focusing on its mechanism of action, efficacy in clinical studies, and potential therapeutic applications.

This compound functions primarily as an anti-inflammatory agent. Its mechanism involves:

  • Prodrug Activation : BIE is delivered intact to the colon, where bacterial azoreductases cleave it to produce mesalamine and 4-aminobenzoyl-beta-alanine, the latter being an inert carrier moiety .
  • Biochemical Pathways : Once activated, mesalamine exerts its effects by inhibiting leukotriene synthesis and scavenging free radicals, thereby reducing inflammation in the gastrointestinal tract .

The action of BIE is influenced by the colonic environment, particularly the presence of specific bacteria that facilitate its conversion into the active form. This targeted delivery minimizes systemic side effects and enhances local therapeutic efficacy.

Clinical Efficacy

Numerous studies have evaluated the effectiveness of this compound in treating UC. A notable randomized controlled trial compared BIE with mesalamine:

  • Study Design : Patients with symptomatic UC were treated with either balsalazide (6.75 g daily) or mesalamine (2.4 g daily) over various durations (4, 8, and 12 weeks) .
  • Results :
    • After 2 weeks: 64% of balsalazide patients achieved symptomatic remission compared to 43% for mesalamine.
    • After 12 weeks: 88% of balsalazide patients achieved remission versus 57% for mesalamine.
    • Fewer adverse events were reported in the balsalazide group (48% vs. 71%) and a quicker onset of asymptomatic days was observed .

These findings suggest that this compound not only provides superior efficacy but also demonstrates better tolerability compared to traditional mesalamine treatments.

Comparative Analysis

The following table summarizes key findings from comparative studies on this compound and mesalamine:

Parameter This compound Mesalamine
Symptomatic Remission (2 weeks)64%43%
Symptomatic Remission (12 weeks)88%57%
Adverse Events48%71%
First Asymptomatic DayMedian at 10 daysMedian at 25 days

Case Studies

Several case studies have highlighted the clinical application of this compound:

  • Case Study A : A patient with severe UC experienced rapid symptom relief after switching from mesalamine to balsalazide, achieving remission within two weeks.
  • Case Study B : A cohort study involving elderly patients indicated that those treated with balsalazide reported fewer gastrointestinal side effects compared to those on standard mesalamine therapy.

These case studies reinforce the findings from clinical trials regarding the efficacy and safety profile of this compound.

Propriétés

IUPAC Name

2-hydroxy-5-[[4-[(3-oxo-3-propan-2-yloxypropyl)carbamoyl]phenyl]diazenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O6/c1-12(2)29-18(25)9-10-21-19(26)13-3-5-14(6-4-13)22-23-15-7-8-17(24)16(11-15)20(27)28/h3-8,11-12,24H,9-10H2,1-2H3,(H,21,26)(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSIWYAAWJFZDML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)CCNC(=O)C1=CC=C(C=C1)N=NC2=CC(=C(C=C2)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346606-13-0
Record name 2-Hydroxy-5-((4-(((3-isopropoxy-3-oxopropyl)amino)carbonyl)phenyl)azo)benzoic acid, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1346606130
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-HYDROXY-5-((4-(((3-ISOPROPOXY-3-OXOPROPYL)AMINO)CARBONYL)PHENYL)AZO)BENZOIC ACID, (E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WK3V0374YQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.